

# In-depth Technical Guide: 2-bromo-N-(2-phenylethyl)benzenesulfonamide

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## Compound of Interest

Compound Name: 2-bromo-N-phenethylbenzenesulfonamide

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A comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 2-bromo-N-(2-phenylethyl)benzenesulfonamide, prepared for researchers, scientists, and drug development professionals.

## Introduction

2-bromo-N-(2-phenylethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a detailed summary of the available information on 2-bromo-N-(2-phenylethyl)benzenesulfonamide, including its chemical properties, a putative synthesis protocol based on established chemical principles, and an exploration of its potential, yet currently unelucidated, biological significance.

While specific experimental data on the biological activity and mechanism of action for 2-bromo-N-(2-phenylethyl)benzenesulfonamide are not extensively available in the current scientific literature, this guide will draw upon the known activities of structurally similar compounds to postulate potential areas of therapeutic interest.

## Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-N-(2-phenylethyl)benzenesulfonamide is presented in Table 1. This data is primarily derived from computational predictions and publicly available chemical databases.<sup>[1]</sup>

Property	Value	Source
IUPAC Name	2-bromo-N-(2-phenylethyl)benzenesulfonamide	PubChem
Molecular Formula	C <sub>14</sub> H <sub>14</sub> BrNO <sub>2</sub> S	PubChem
Molecular Weight	340.24 g/mol	PubChem
CAS Number	849141-69-1	PubChem
Canonical SMILES	<chem>C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br</chem>	PubChem
InChI Key	AESWHHJFQKKGMN-UHFFFAOYSA-N	PubChem

Table 1: Physicochemical Properties of 2-bromo-N-(2-phenylethyl)benzenesulfonamide

## Synthesis and Characterization

A specific, peer-reviewed experimental protocol for the synthesis of 2-bromo-N-(2-phenylethyl)benzenesulfonamide is not readily available in the published literature. However, based on established methods for the synthesis of N-substituted benzenesulfonamides, a plausible synthetic route is proposed.

### Proposed Experimental Protocol: Synthesis of 2-bromo-N-(2-phenylethyl)benzenesulfonamide

The synthesis would likely proceed via the reaction of 2-bromobenzenesulfonyl chloride with 2-phenylethanamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

- 2-bromobenzenesulfonyl chloride
- 2-phenylethanamine
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine (TEA) or pyridine as a base
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Procedure:

- To a solution of 2-phenylethanamine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

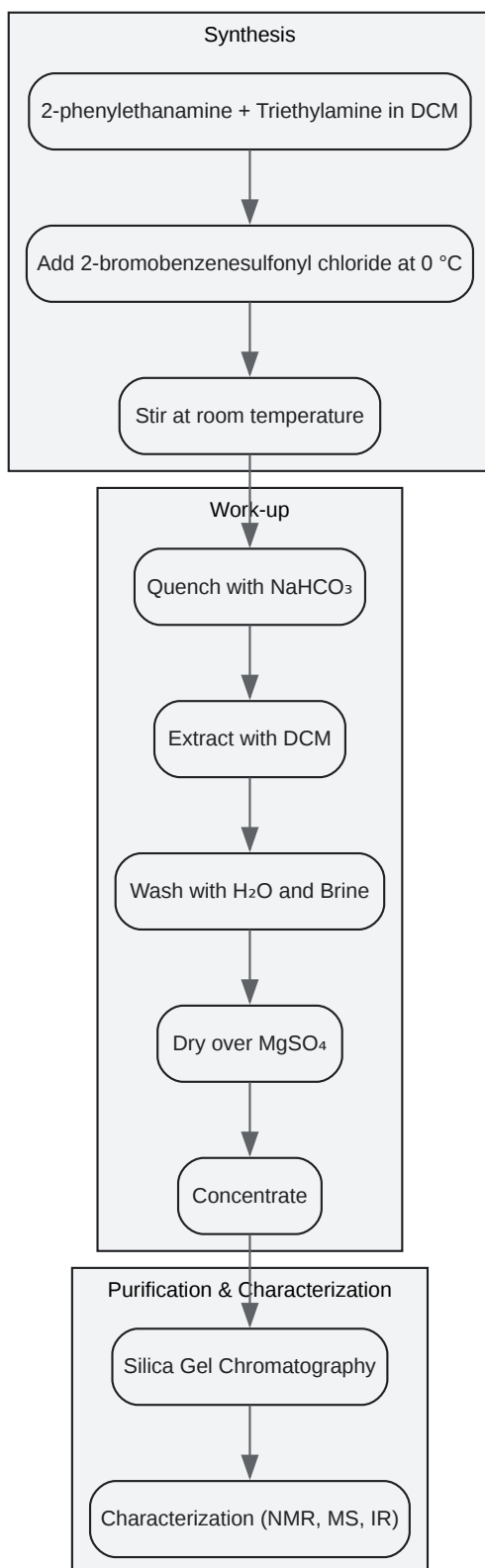
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 2-bromo-N-(2-phenylethyl)benzenesulfonamide.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O and N-H stretches of the sulfonamide moiety.

## Logical Workflow for Synthesis and Purification



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Caption: Proposed workflow for the synthesis and purification of 2-bromo-N-(2-phenylethyl)benzenesulfonamide.

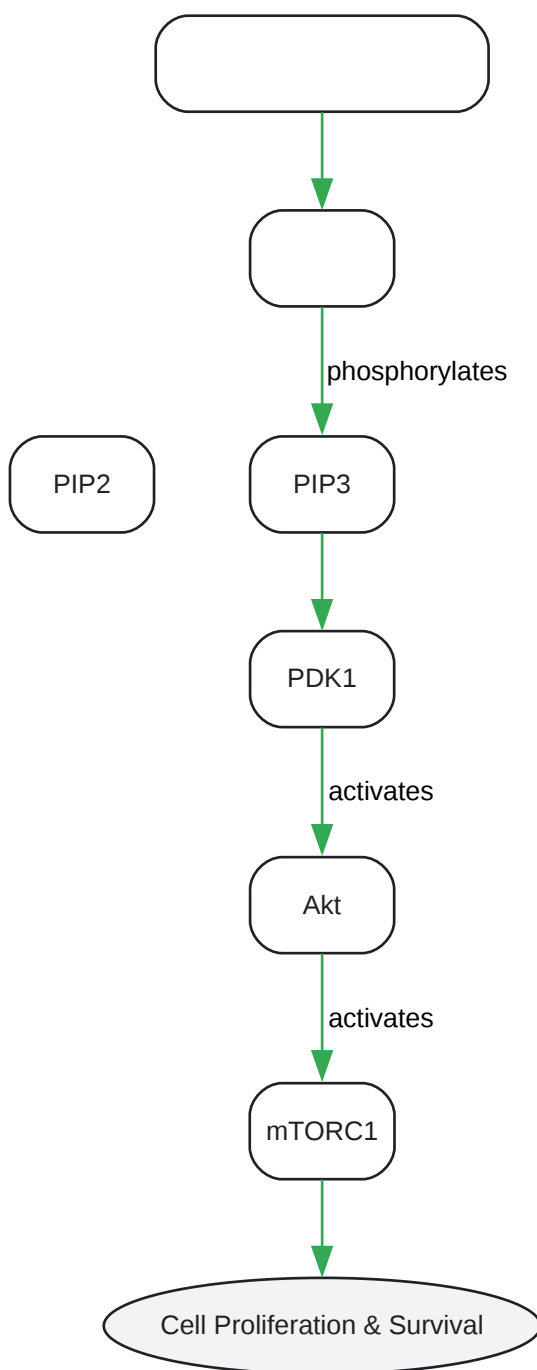
## Potential Biological Activity and Mechanism of Action (Hypothetical)

While no specific biological data for 2-bromo-N-(2-phenylethyl)benzenesulfonamide has been found, the broader class of sulfonamides is known to interact with a variety of biological targets. The following section outlines potential areas of investigation based on the activities of related compounds.

### Potential Signaling Pathway Involvement

Many sulfonamide-containing drugs exert their effects by inhibiting specific enzymes. For example, antibacterial sulfonamides inhibit dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway of bacteria. Anticancer sulfonamides have been shown to target carbonic anhydrases, matrix metalloproteinases, and various kinases involved in cell proliferation and survival.

A hypothetical signaling pathway that could be targeted by a novel sulfonamide derivative is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.



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Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

A compound like 2-bromo-N-(2-phenylethyl)benzenesulfonamide could potentially inhibit one of the key kinases in this pathway, such as PI3K, Akt, or mTOR, leading to a downstream reduction in cell proliferation and survival. This remains a speculative avenue for future research.

## Conclusion and Future Directions

2-bromo-N-(2-phenylethyl)benzenesulfonamide is a compound with a well-defined chemical structure but a currently uncharacterized biological profile. The synthetic route proposed herein is based on robust and well-established chemical reactions and should provide a reliable method for its preparation.

The primary need for future research is the synthesis of this compound and its subsequent evaluation in a broad range of biological assays. Screening for antimicrobial, anticancer, and anti-inflammatory activities would be a logical starting point, given the known properties of the sulfonamide class. Should any significant activity be identified, further studies to elucidate the mechanism of action and identify specific molecular targets will be crucial for any potential therapeutic development.

This technical guide serves as a foundational document to encourage and guide future research into the properties and potential applications of 2-bromo-N-(2-phenylethyl)benzenesulfonamide.

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## References

- 1. Synthesis, characterization and biological screening of sulfonamides derived from 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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